molecular formula C5H11BrO B1267051 3-Bromo-2,2-dimethyl-1-propanol CAS No. 40894-00-6

3-Bromo-2,2-dimethyl-1-propanol

Cat. No. B1267051
CAS RN: 40894-00-6
M. Wt: 167.04 g/mol
InChI Key: KQOQXYPZBYTICM-UHFFFAOYSA-N
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Patent
US07456164B2

Procedure details

Pyrrolidine (1.82 g, 25 mmol), K2CO3 (3.0 g, 1.04 eq.), 3-bromo-2,2-dimethyl-propan-1-ol (8.45 g, 50 mmol, 2 eq.) were heated together at 90° C. overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (50 ml) and extracted with TBME (3×50 ml). The aqueous phase was basified to pH 14 with 2M NaOH solution and extracted with DCM (3×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (1.03 g, 26%) as a pale yellow oil.
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].Br[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16]>>[CH3:13][C:14]([CH3:18])([CH2:17][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:15][OH:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8.45 g
Type
reactant
Smiles
BrCC(CO)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 2M HCl solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(CN1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.